3,3-dimethyl-1-[4-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid
Description
3,3-Dimethyl-1-[4-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, two methyl groups at position 3 of the cyclobutane ring, and a 4-isopropylphenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as TRPA1 (Transient Receptor Potential Ankyrin 1) . The rigid cyclobutane scaffold may enhance conformational stability, while the isopropylphenyl group contributes to lipophilicity, influencing membrane permeability and receptor interactions.
Properties
CAS No. |
1537484-83-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3,3-dimethyl-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-11(2)12-5-7-13(8-6-12)16(14(17)18)9-15(3,4)10-16/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
RBQKQRXODLTCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(C2)(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3,3-Dimethyl-1-[4-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid, commonly referred to as DBPC, is a cyclobutane derivative that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that enhances its solubility and biological properties, making it a candidate for various therapeutic applications, particularly in the fields of inflammation and pain management.
- Molecular Formula : C17H23O2
- Molecular Weight : 268.36 g/mol
- CAS Number : 1537484-83-5
- Physical Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents such as methanol and dichloromethane
Synthesis
DBPC was first synthesized by Knochel in 1995, primarily aimed at developing selective catalysts for Grignard reactions. The compound can be synthesized through various methods, including:
- Grignard Reactions : Utilizing organomagnesium reagents.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed for characterization.
- Mass Spectrometry and X-ray Crystallography : Used to confirm structure and purity.
Research indicates that DBPC exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies suggest that DBPC may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Its potential to alleviate pain has been highlighted in various preclinical studies.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The following table compares DBPC with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclobutane-1-carboxylic acid | Basic cyclobutane structure | Lacks substituents that enhance biological activity |
| 3,3-Dimethylcyclobutane-1-carboxylic acid | Similar core structure | Does not contain the propan-2-yl group |
| Propan-2-ylsulfanylcyclobutane-1-carboxylic acid | Contains propan-2-ylsulfanyl group | Lacks methyl groups which may affect solubility |
| 4-Isopropylphenylcyclobutane carboxylic acid | Substituted phenyl group | Different phenolic substituents may alter reactivity |
DBPC's unique combination of the propan-2-yl phenyl group and the cyclobutane framework significantly enhances its solubility and biological activity compared to these similar compounds.
Safety Profile
DBPC is categorized with certain safety warnings:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
These safety considerations are crucial for handling and application in therapeutic contexts .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of related cyclobutane carboxylic acid derivatives:
Key Observations:
- Substituent Effects: The isopropyl group in the target compound enhances lipophilicity compared to the cyano group in 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid, which increases polarity and may improve aqueous solubility .
- Biological Activity : HC-030031, a structurally distinct cyclobutane derivative, demonstrates TRPA1 inhibition via a purine-acetamide motif . The target compound’s isopropylphenyl group may favor hydrophobic interactions in receptor binding, though experimental validation is needed.
- Synthetic Accessibility : Derivatives like 1-phenylprop-2-yn-1-yl cyclobutane carboxylates (e.g., compound 3 in ) are synthesized via esterification of acid chlorides, suggesting similar routes for the target compound .
Physicochemical Properties
- Lipophilicity (logP): The 3-pentyl substituent in 3-pentylcyclobutane-1-carboxylic acid increases logP significantly compared to the target compound’s dimethyl and isopropyl groups .
Thermodynamic Stability :
Computational and Crystallographic Insights
- Crystallography : SHELX programs () are critical for resolving cyclobutane conformations. For example, HC-030031’s crystal structure confirms the spatial orientation of its purine moiety, a feature absent in the target compound .
Q & A
Q. Table 1: Synthesis Optimization Case Studies
| Method | Yield (%) | Key Parameters | Reference |
|---|---|---|---|
| Photocycloaddition | 45–55 | UV light, 20°C, 12 hrs | |
| Lewis acid catalysis | 60–70 | TiCl₄, 50°C, 6 hrs | |
| Carboxylation with CO₂ | 30–40 | 5 atm CO₂, 80°C |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituents on the cyclobutane ring (e.g., dimethyl groups at δ 1.2–1.4 ppm) and aromatic protons from the 4-(propan-2-yl)phenyl group (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirms carbonyl carbon (δ 170–175 ppm) and quaternary cyclobutane carbons (δ 35–45 ppm).
- X-ray Crystallography : Resolves steric effects of the 3,3-dimethyl groups and phenyl ring orientation .
- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
Advanced: How can computational modeling predict steric effects on reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Steric hindrance : The 3,3-dimethyl groups create torsional strain, reducing accessibility for nucleophilic attack at the carboxylic acid group.
- Transition states : Simulate energy barriers for ring-opening reactions or esterification .
- Solvent effects : Polar solvents stabilize the carboxylate anion, altering reaction pathways .
Example Application :
A DFT study of analogous trifluoromethylcyclobutane derivatives showed that steric bulk increases activation energy for decarboxylation by 15–20 kJ/mol .
Advanced: What strategies resolve discrepancies in NMR data due to dynamic effects?
Answer:
- Variable-temperature NMR : Detects ring puckering or conformational exchange in cyclobutanes. For example, coalescence temperatures >100°C indicate slow interconversion between chair and boat conformers .
- NOESY/ROESY : Identifies through-space interactions between the 4-(propan-2-yl)phenyl group and cyclobutane protons, confirming spatial proximity .
- Isotopic labeling : ¹³C-labeled carboxylic acids clarify signal assignment in crowded spectra .
Advanced: How to design assays for evaluating bioactivity in drug discovery?
Answer:
- Target selection : Cyclobutane carboxylic acids often target enzymes with rigid active sites (e.g., cyclooxygenase-2 or proteases).
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., fluorescence resonance energy transfer assays) .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- Data validation : Cross-check with molecular docking to ensure binding poses align with experimental IC₅₀ values .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation pathways : Decarboxylation (loss of CO₂) under acidic conditions or oxidation of the isopropyl group.
- Storage recommendations :
- Temperature : –20°C in inert atmosphere (argon).
- Form : Lyophilized solid > solution (prevents hydrolysis).
- Additives : Antioxidants (e.g., BHT) for oxidation-prone derivatives .
Advanced: How to address low reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Design of Experiments (DoE) : Optimize parameters like reagent stoichiometry and mixing efficiency using response surface methodology .
- Purification : Switch from column chromatography to recrystallization for higher throughput (solvent: ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
